molecular formula C17H15BrN4O2S B11934973 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol

5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol

Cat. No.: B11934973
M. Wt: 419.3 g/mol
InChI Key: DARDDBZKGVEVKB-GRSHGNNSSA-N
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Description

5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond, which is formed by the condensation of an amine and an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol typically involves the following steps:

    Formation of the Schiff Base: The compound is synthesized by the condensation reaction between 5-bromo-2-methoxy-4-formylphenol and 3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions.

    Purification: The resulting product is purified by recrystallization from ethanol to obtain the pure Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction of the C=N double bond can lead to the formation of the corresponding amine.

    Substitution: The bromine atom in the phenol ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary amine derivative.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its Schiff base structure, it may exhibit antimicrobial, antifungal, or anticancer properties.

    Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are useful in catalysis and material science.

    Biological Studies: Its biological activity can be studied in various in vitro and in vivo models to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol is not fully elucidated. it is believed to interact with biological targets through its Schiff base moiety, which can form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxy-4-[(phenylimino)methyl]phenol: Similar structure but lacks the triazole and sulfanyl groups.

    2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol: Another Schiff base with a different substituent on the imine nitrogen.

Uniqueness

The presence of the triazole ring and the sulfanyl group in 5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol distinguishes it from other Schiff bases. These groups may enhance its biological activity and provide unique binding interactions with biological targets.

Properties

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

5-bromo-2-methoxy-4-[(Z)-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)iminomethyl]phenol

InChI

InChI=1S/C17H15BrN4O2S/c1-24-15-8-12(13(18)9-14(15)23)10-19-22-16(20-21-17(22)25-2)11-6-4-3-5-7-11/h3-10,23H,1-2H3/b19-10-

InChI Key

DARDDBZKGVEVKB-GRSHGNNSSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N\N2C(=NN=C2SC)C3=CC=CC=C3)Br)O

Canonical SMILES

COC1=C(C=C(C(=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)Br)O

Origin of Product

United States

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